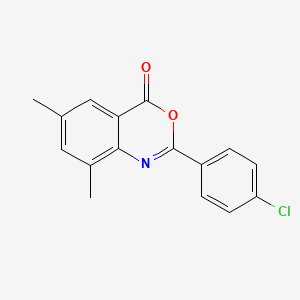
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C16H12ClNO2 and its molecular weight is 285.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A series of derivatives of 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, including different aromatic substitutions, were synthesized and their antimicrobial activities assessed. These derivatives, supported by spectral data (FTIR, H1 NMR), were compared against the drug Amoxicillin, indicating their potential as antimicrobial agents (Askar, Mohammed, & Abdalgane, 2018).
Hypolipidemic Effects
Research on a series of 4H-3,1-benzoxazin-4-ones revealed their hypolipidemic properties, showing significant hypocholesterolemic, hypotriglyceridemic, and high-density lipoprotein elevating effects in hypercholesterolemic and normolipidemic rats. This activity was particularly notable for derivatives with a 4-(1,1-dimethylethyl)phenyl group at the 2-position, indicating a potential for development into therapeutic agents to manage lipid levels (Fenton et al., 1989).
Antioxidant and Antitumor Activities
The compound 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one and its derivatives exhibited significant antioxidant and antitumor activities. These synthesized compounds, characterized by EI-MS and NMR spectroscopy, underwent biological activity studies against antioxidant and antitumor activities, presenting a new perspective on the therapeutic potential of these derivatives (El-Moneim, El‐Deen, & El-Fattah, 2011).
Chemical Transformations and Synthesis
Research into chemical transformations involving 2-(4-chlorophenyl)-6,8-dimethyl-4H-3,1-benzoxazin-4-one derivatives has led to the development of new synthetic methods and pathways for creating a variety of biologically active compounds. For example, catalytic asymmetric chlorocyclization of 2-vinylphenylcarbamates using a newly developed organocatalyst facilitated the synthesis of chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives. These derivatives could then be converted into diverse bioactive agents, showcasing the versatility of This compound in synthetic chemistry (Yu, Huang, & Deng, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chlorophenyl)-6,8-dimethyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-9-7-10(2)14-13(8-9)16(19)20-15(18-14)11-3-5-12(17)6-4-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHLWGZEOMJCOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)
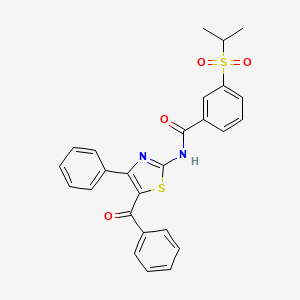
![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)
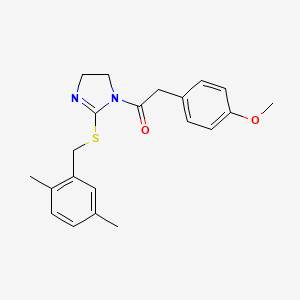
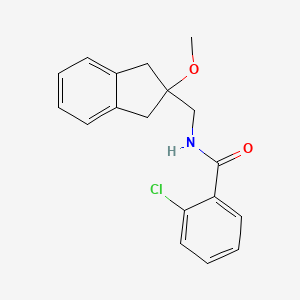
![Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2549001.png)
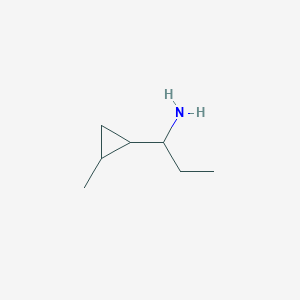
![2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2549004.png)

![1,3-dimethyl-8-[(2-methylphenyl)methyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2549007.png)


![tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B2549015.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)
